2-(4-ethoxyphenyl)-3H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZPZJODHBFEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Graphene Oxide in Cyclocondensation
GO nanosheets enhance reaction kinetics by providing a high-surface-area platform for reactant adsorption and electron transfer. The oxygenated functional groups on GO stabilize intermediates, reducing activation energy for cyclization. Optimization studies indicate that GO loading above 30 mg diminishes returns due to aggregation, while temperatures exceeding 40°C promote side reactions.
Acid Catalysis in the Niementowski Reaction
Glacial acetic acid serves dual roles as solvent and Brønsted acid, protonating the aldehyde carbonyl to facilitate Schiff base formation. Substituent effects on the aldehyde significantly impact reaction rates; electron-donating groups like ethoxy accelerate imine formation, whereas electron-withdrawing groups require harsher conditions.
Thermal Stability in Isatoic Anhydride Routes
The thermal lability of isatoic anhydride necessitates controlled heating to prevent decarboxylation. Microwave-assisted synthesis has been explored to reduce reaction times to 2–3 hours, though this remains experimental for 4-ethoxyphenyl derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 2-(4-ethoxyphenyl)-3H-quinazolin-4-one. The compound has shown potential against various multi-drug resistant bacteria, which is crucial given the rising concern over antibiotic resistance.
- Mechanism of Action : The antibacterial efficacy is enhanced when conjugated with silver nanoparticles, as demonstrated in a study where derivatives exhibited significant bactericidal activity against strains like Escherichia coli and Streptococcus pyogenes . The presence of electron-donating groups on the quinazoline structure contributes to this enhanced activity by improving interaction with bacterial membranes .
- Comparative Studies : In comparative evaluations, derivatives with methoxy groups displayed superior antibacterial effects compared to those with methyl substitutions . This suggests that structural modifications can significantly influence biological activity.
Anticancer Properties
The anticancer potential of quinazolinone derivatives has been extensively studied, with compounds exhibiting cytotoxic effects against various cancer cell lines.
- Cell Line Studies : Specific studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .
Antioxidant Activity
Antioxidant properties are another notable application of this compound.
- Evaluation Methods : Research has utilized various assays (e.g., CUPRAC, ABTS) to evaluate the antioxidant capacities of quinazolinone derivatives. The presence of hydroxyl groups on the phenyl ring has been correlated with increased antioxidant activity .
- Structure–Activity Relationship : The findings suggest that modifications at specific positions on the quinazolinone scaffold can enhance antioxidant activity, which is vital for developing compounds that mitigate oxidative stress-related diseases .
Synthetic Applications
The compound also serves as a valuable intermediate in organic synthesis.
- Reactivity with Halides : this compound can react with various halides to form N-substituted quinazolinones. This reactivity allows for the synthesis of a wide array of derivatives that can be tailored for specific biological activities .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . This inhibition can result in the suppression of tumor cell growth and the induction of apoptosis.
Comparison with Similar Compounds
2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be compared with other similar compounds, such as:
2-Phenylquinazoline-4(3H)-one: This compound lacks the ethoxy group, which can affect its biological activity and chemical properties.
4-(2-(4-Ethoxyphenyl)ethoxy)quinazoline: This compound has an additional ethoxy group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties. These features make it a valuable compound for various scientific and industrial applications.
Q & A
What are the common synthetic routes for 2-(4-ethoxyphenyl)-3H-quinazolin-4-one, and how can reaction conditions be optimized?
Basic
The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, refluxing 4-amino acetophenone with ethoxyphenyl-containing precursors in ethanol with catalytic acetic acid is a standard method . Optimization may include:
- Temperature control : Prolonged reflux (6+ hours) ensures complete cyclization, monitored via TLC .
- Catalyst selection : Acetic acid enhances imine formation, while hydrogenation steps (e.g., using 2,3-diazetidinone) improve yield in thioquinazolinone analogs .
- Workup : Ice-water quenching followed by filtration ensures purity .
What spectroscopic and analytical techniques are recommended for characterizing quinazolinone derivatives?
Basic
Key methods include:
- NMR spectroscopy : For structural elucidation of substituents (e.g., ethoxyphenyl groups) and confirmation of cyclization .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions in crystal structures) .
- Melting point analysis : Validates purity, often cross-referenced with supplementary spectral data .
How can researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound derivatives?
Advanced
Methodological frameworks from related quinazolinones include:
- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) to assess cyclooxygenase selectivity .
- Molecular docking : Compare binding affinities of ethoxyphenyl-substituted derivatives to COX-2 active sites using software like AutoDock .
- In vivo models : Adjuvant-induced arthritis in rodents, with dose-response profiling for efficacy and toxicity .
What strategies can resolve contradictions in biological activity data among structurally similar quinazolinones?
Advanced
Discrepancies often arise from substituent effects. Strategies include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophoric motifs .
- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, bioavailability) across analogs to identify outliers .
- Crystallographic validation : Confirm active conformations via X-ray structures, as non-planar quinazolinone rings may reduce receptor binding .
How does the crystal structure of quinazolinone derivatives influence their pharmacological activity?
Advanced
Crystal packing and intermolecular interactions critically impact drug-receptor interactions:
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize planar conformations, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Dihedral angles : Substituents on the ethoxyphenyl group (e.g., para- vs. meta-positioning) alter planarity, affecting steric compatibility with targets .
- Solvent-accessible surfaces : Polar groups (e.g., hydroxyl or amino) improve solubility but may reduce membrane permeability .
How can researchers troubleshoot low yields in the synthesis of this compound?
Advanced
Common issues and solutions:
- Incomplete cyclization : Extend reflux time or replace acetic acid with stronger acids (e.g., HCl) to protonate intermediates .
- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate thioquinazolinone impurities .
- Catalyst deactivation : Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
What computational tools are suitable for predicting the pharmacokinetic properties of quinazolinone derivatives?
Advanced
Leverage in silico platforms to:
- ADMET profiling : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
- Quantum mechanical calculations : Gaussian or ORCA for optimizing ground-state geometries and dipole moments .
- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
